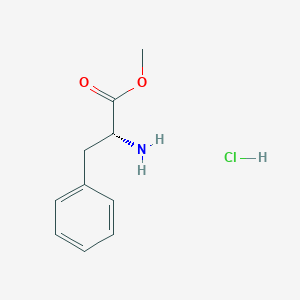

D-Phe-OMe monohydrochloride

説明

Significance in Chemical and Biological Research

The importance of D-phenylalanine methyl ester hydrochloride in research is multifaceted, spanning pharmaceutical development, neuroscience, and fundamental biochemical studies.

In pharmaceutical research, the compound is a key intermediate in the synthesis of a variety of therapeutic agents. guidechem.comchemimpex.com It has been notably used in the development of drugs targeting metabolic disorders, such as the antidiabetic agent Nateglinide. researchgate.netinnospk.com Its structure is also incorporated into potential analgesics and antidepressants, with research leveraging its properties to study and target pain management and mood disorders. guidechem.comchemimpex.com The ability of related D-phenylalanine structures to cross the blood-brain barrier enhances their relevance in neuropharmacology, making the ester a valuable precursor for compounds designed to act on the central nervous system. chemimpex.cominnospk.com

A significant application lies in peptide chemistry, where D-phenylalanine methyl ester hydrochloride serves as a fundamental building block. sigmaaldrich.comchemimpex.com Its incorporation into peptide chains is a strategy used by researchers to create peptides with enhanced stability and novel biological activities. chemimpex.comptfarm.pl Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body; introducing a D-amino acid like D-phenylalanine can render the resulting peptide more resistant to enzymatic cleavage, a critical attribute for therapeutic peptides. ptfarm.pl Research has demonstrated its use in the solution-phase synthesis of peptide fragments, where it is coupled with other amino acids to build complex peptide sequences. ptfarm.pljaper.in

Furthermore, in biochemical studies, it can be used as a substrate in enzyme assays to investigate enzyme kinetics and mechanisms, which is crucial for understanding metabolic pathways and for the rational design of enzyme inhibitors. chemimpex.com

Role as a Fundamental Chiral Amino Acid Derivative in Research

The defining characteristic of D-phenylalanine methyl ester hydrochloride in a research context is its chirality. As one of the two enantiomers of phenylalanine methyl ester, its "D" configuration is crucial for its role in asymmetric synthesis and chiral recognition studies. chemimpex.comwaters.com

In asymmetric synthesis, the compound serves as a valuable chiral building block or "chiral synthon." guidechem.comchemimpex.com Chemists utilize its predefined stereocenter to construct complex target molecules with a specific three-dimensional architecture. This is paramount in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. By starting with an enantiomerically pure material like D-phenylalanine methyl ester hydrochloride, researchers can control the stereochemical outcome of a reaction sequence. nih.gov For example, it has been used as a precursor in the enantioselective synthesis of chiral tetramic acids. nih.gov

The compound is also central to the field of chiral resolution, the process of separating a racemic mixture (a 50:50 mixture of D- and L-enantiomers) into its constituent enantiomers. researchgate.netrsc.org DL-phenylalanine methyl ester can be separated using various techniques. One established method is chemical resolution, which involves reacting the racemic ester with a chiral resolving agent, such as N-acetyl-D-phenylglycine or derivatives of tartaric acid, to form diastereomeric salts. researchgate.netut.ac.irresearchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. researchgate.net Another approach is enzymatic kinetic resolution, where an enzyme like α-chymotrypsin selectively catalyzes a reaction (e.g., hydrolysis) on one enantiomer (typically the L-form) faster than the other, allowing the unreacted D-enantiomer to be isolated. rsc.org Modern analytical techniques, such as Ultra-Performance Convergence Chromatography (UPC²), have been developed for the rapid and efficient chiral separation and purity analysis of D- and L-phenylalanine methyl esters, which is essential for quality control during synthesis. waters.com

Historical Context of Research Applications

The research applications of amino acid esters date back to early organic chemistry, with their synthesis being a fundamental step in peptide chemistry and the study of amino acid properties. The esterification of amino acids, often achieved using methanol (B129727) and an acid catalyst like gaseous hydrochloric acid or thionyl chloride, has long been a standard procedure. nih.gov More convenient methods, such as using trimethylchlorosilane in methanol, were later developed to provide high yields under milder, room-temperature conditions. nih.gov

The focus on separating and utilizing individual enantiomers like D-phenylalanine methyl ester hydrochloride grew with the increasing understanding of the importance of stereochemistry in biological systems. The chemical resolution of racemic amino acid esters via the formation of diastereomeric salts with chiral acids has been a cornerstone technique for decades. ut.ac.irgoogle.com Early methods utilized resolving agents that could selectively crystallize with one enantiomer. google.com Over time, research has focused on discovering more efficient and recoverable resolving agents, such as N-acetyl-D-phenylglycine, to make the process more suitable for larger-scale production. researchgate.net

The use of enzymes for kinetic resolution also has a significant history. The serine protease α-chymotrypsin was identified as a biocatalyst capable of selectively hydrolyzing the L-enantiomer of amino acid esters, leaving the D-enantiomer intact. rsc.org This biocatalytic approach offered a highly selective alternative to chemical methods and has been a subject of study and refinement in academic and industrial labs. rsc.org The evolution of these synthetic and resolution methodologies highlights a continuous drive in chemical research toward more efficient, selective, and scalable ways to access enantiomerically pure compounds like D-phenylalanine methyl ester hydrochloride for their ever-expanding research applications. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of D-Phenylalanine Methyl Ester Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13033-84-6 | guidechem.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₁₄ClNO₂ | guidechem.comscbt.com |

| Molecular Weight | 215.68 g/mol | sigmaaldrich.comscbt.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | guidechem.com |

| Melting Point | 159-163 °C | sigmaaldrich.comsigmaaldrich.com |

| Synonym | H-D-Phe-OMe·HCl | tcichemicals.com |

Table 2: Summary of Research Applications

| Research Area | Application of D-Phenylalanine Methyl Ester Hydrochloride | Source(s) |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antidiabetic drugs (e.g., Nateglinide) and in the development of analgesics and antidepressants. | guidechem.comchemimpex.comresearchgate.netinnospk.com |

| Peptide Chemistry | Building block for the synthesis of peptides with enhanced enzymatic stability. Used in solution-phase peptide synthesis. | sigmaaldrich.comchemimpex.comptfarm.pljaper.in |

| Asymmetric Synthesis | A chiral starting material (synthon) for the enantioselective synthesis of complex molecules and chiral tetramic acids. | guidechem.comchemimpex.comnih.govnih.gov |

| Chiral Resolution | Used as a component of racemic mixtures that are separated via chemical or enzymatic resolution to isolate pure enantiomers. | researchgate.netwaters.comrsc.orgut.ac.ir |

| Biochemical Research | Serves as a substrate in enzyme assays to study enzyme kinetics and mechanisms. | chemimpex.com |

| Neuroscience Research | Precursor for compounds designed to study neurotransmitter activity, aided by the ability to cross the blood-brain barrier. | chemimpex.cominnospk.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467254 | |

| Record name | D-Phenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13033-84-6 | |

| Record name | D-Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13033-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for D Phenylalanine Methyl Ester Hydrochloride

Direct Esterification and Related Condensation Reactions

The most straightforward approach to synthesizing D-phenylalanine methyl ester hydrochloride is through the direct esterification of D-phenylalanine. This method involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst.

One common method utilizes thionyl chloride (SOCl₂) as both the catalyst and a dehydrating agent. In a typical procedure, D-phenylalanine is suspended in methanol at a low temperature (e.g., 0 °C), and thionyl chloride is added dropwise. rsc.org The reaction mixture is then stirred at room temperature for a period, often 24 hours, to ensure complete conversion. rsc.org The thionyl chloride reacts with methanol to form methyl sulfite (B76179) and hydrogen chloride (HCl) in situ. The HCl then protonates the carboxylic acid group of the amino acid, activating it for nucleophilic attack by methanol. The hydrochloride salt of the ester is directly obtained after the removal of the solvent. A similar process is employed for the synthesis of D-phenylglycine methyl ester hydrochloride, where D-phenylglycine and methanol are reacted with thionyl chloride, with the temperature controlled to remain below 55°C during addition and then maintained at 55-65°C for a reflux reaction. google.com

Another effective method for direct esterification employs trimethylchlorosilane (TMSCl) in methanol. nih.govmdpi.com This system offers mild reaction conditions and operational convenience. mdpi.com D-phenylalanine is mixed with methanol, and TMSCl is added. The reaction proceeds at room temperature, and upon completion, the solvent is evaporated to yield the desired hydrochloride salt. nih.govmdpi.com This method has been shown to provide good to excellent yields for a variety of amino acid methyl ester hydrochlorides. nih.govmdpi.com

The following table summarizes typical conditions for direct esterification:

Table 1: Direct Esterification of D-Phenylalanine| Reagent System | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride | Methanol | 0°C to RT | 24 h | 97% | rsc.org |

| Trimethylchlorosilane | Methanol | Room Temp. | 12-24 h | Good to Excellent | nih.govmdpi.com |

Enantioselective Synthesis Approaches

When starting from a racemic mixture of phenylalanine, enantioselective methods are required to isolate the D-enantiomer of its methyl ester. These techniques include enzymatic and chemical resolution, as well as crystallization-induced asymmetric transformation.

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes. A common approach for resolving racemic phenylalanine methyl ester involves the use of the enzyme α-chymotrypsin. tandfonline.comtandfonline.com This serine protease selectively catalyzes the hydrolysis of the L-enantiomer (L-phenylalanine methyl ester) into L-phenylalanine, leaving the D-enantiomer (D-phenylalanine methyl ester) unreacted in the mixture. tandfonline.comtandfonline.comrsc.org

The reaction is typically carried out in an aqueous buffer at a controlled pH. tandfonline.com After the enzymatic hydrolysis is complete, the unreacted D-phenylalanine methyl ester can be separated from the hydrolyzed L-phenylalanine. tandfonline.comtandfonline.com One method to achieve this separation is through membrane extraction, where the ester is selectively extracted into an organic phase. tandfonline.comtandfonline.com The D-phenylalanine methyl ester can then be isolated from the organic phase and converted to its hydrochloride salt. The efficiency of this enzymatic resolution is highly dependent on factors such as pH, enzyme concentration, and substrate concentration. tandfonline.com Phenylalanine ammonia (B1221849) lyases (PALs) have also been investigated for the synthesis of D-phenylalanine derivatives from cinnamic acids through a multi-enzymatic cascade process. nih.gov

Chemical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic mixture. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. wikipedia.orglibretexts.org

An effective resolving agent for DL-phenylalanine methyl ester is N-acetyl-D-phenylglycine. researchgate.net In this process, N-acetyl-D-phenylglycine is reacted with the racemic ester in an aqueous solution. The diastereomeric salt formed between N-acetyl-D-phenylglycine and L-phenylalanine methyl ester is less soluble and precipitates out of the solution. researchgate.net The more soluble diastereomeric salt containing D-phenylalanine methyl ester remains in the mother liquor. researchgate.net After filtration, the D-ester can be recovered from the filtrate, purified, and converted to the hydrochloride salt, achieving high optical purity (98.1%) and a high yield (81.2%). researchgate.net

Another approach involves the use of PEGylated (R)-mandelic acid. acs.org The addition of a polyethylene (B3416737) glycol (PEG) chain to the resolving agent can facilitate the crystallization of the desired diastereomeric salt. acs.org When racemic phenylalanine methyl ester is treated with PEGylated (R)-mandelic acid in methanol, the diastereomeric salt of the desired enantiomer precipitates, allowing for its separation. acs.org

The choice of solvent and the molar ratio of the resolving agent to the racemic mixture are critical for optimizing the yield and optical purity of the desired enantiomer. researchgate.netresearchgate.net

Table 2: Chemical Resolution of DL-Phenylalanine Methyl Ester

| Resolving Agent | Solvent | Key Separation Step | Yield of D-ester HCl | Optical Purity (ee) | Reference |

|---|---|---|---|---|---|

| N-acetyl-D-phenylglycine | Water | Crystallization of L-diastereomer | 81.2% | 98.1% | researchgate.net |

| PEGylated (R)-mandelic acid | Methanol | Precipitation of desired diastereomer | Good | Good | acs.org |

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that can theoretically convert a racemate entirely into a single enantiomer. This process combines the selective crystallization of one diastereomer with the in-situ racemization of the other diastereomer in solution. ut.ac.ir

Preparation from Precursor Molecules

D-Phenylalanine methyl ester hydrochloride can be synthesized from various precursor molecules besides D-phenylalanine itself. One such method involves the reduction of azlactone derivatives. ut.ac.ir These precursors can be prepared and then reduced using reagents like magnesium in methanol, followed by acid-catalyzed hydration to yield racemic phenylalanine methyl ester derivatives. ut.ac.ir This racemic mixture would then require a resolution step as described in section 2.2 to isolate the D-enantiomer.

Another route starts from N-acetyl-D,L-phenylalanine. google.com This racemic acid can be esterified to produce N-acetyl-D,L-phenylalanine methyl ester. google.com This acetylated racemic ester is then a suitable substrate for enzymatic resolution, for instance, using a proteolytic enzyme that selectively hydrolyzes the N-acetyl-L-ester, leaving the N-acetyl-D-ester, which can then be deprotected to yield D-phenylalanine methyl ester. google.com

Optimization of Reaction Conditions for Yield and Stereoselectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity in the synthesis of D-phenylalanine methyl ester hydrochloride.

In direct esterification , the molar ratio of the alcohol and the acid catalyst to the amino acid is a key parameter. For instance, in the TMSCl/methanol method, using a 2:1 molar ratio of TMSCl to the amino acid in sufficient methanol is generally effective. nih.govmdpi.com Temperature and reaction time also play a significant role; while these reactions can proceed at room temperature, gentle heating can sometimes accelerate the process, though it must be controlled to avoid side reactions.

For enzymatic resolution , the pH of the medium is a critical factor influencing both the activity and selectivity of the enzyme. tandfonline.com For α-chymotrypsin-catalyzed hydrolysis of phenylalanine methyl ester, the optimal pH needs to be carefully maintained. tandfonline.com The concentrations of both the enzyme and the substrate must also be optimized to ensure an efficient reaction rate without causing substrate or product inhibition.

In chemical resolution , the choice of solvent is paramount as it dictates the differential solubility of the diastereomeric salts. researchgate.net For the resolution with N-acetyl-D-phenylglycine, water was found to be a preferred solvent over methanol. researchgate.net The molar ratio of the resolving agent to the racemate is also critical; for N-acetyl-D-phenylglycine, a molar ratio of 0.75:1 (resolving agent to racemate) provided the optimal balance of yield and optical purity. researchgate.net Temperature control during crystallization is essential for achieving effective separation of the diastereomers. researchgate.net

In crystallization-induced asymmetric transformation , the selection of the racemization catalyst and its concentration, along with the solvent system and temperature profile for crystallization, are the most important variables to control for achieving high yield and enantiomeric excess. ut.ac.ir

Green Chemistry Approaches in D-Phenylalanine Methyl Ester Hydrochloride Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable chiral compounds like D-Phenylalanine methyl ester hydrochloride. unibo.it These approaches aim to reduce environmental impact by utilizing enzymatic catalysis, recoverable resolving agents, and milder reaction conditions, thereby aligning with the core principles of green chemistry. unibo.it

One prominent green strategy involves the chemo-enzymatic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester. google.com This method employs a proteolytic enzyme, specifically a serine proteinase derived from microbial sources, to selectively hydrolyze the L-enantiomer. The process is conducted in an aqueous medium at a pH range of 5 to 10 and temperatures between 10°C and 60°C. google.com The enzyme specifically converts N-acetyl-L-phenylalanine methyl ester into N-acetyl-L-phenylalanine, leaving the desired N-acetyl-D-phenylalanine methyl ester unreacted. google.com The unreacted D-enantiomer can then be easily separated. This enzymatic approach is highly selective and operates under mild, environmentally benign conditions. google.com

Another green approach focuses on the chemical resolution of DL-phenylalanine methyl ester using a recyclable, non-toxic resolving agent. researchgate.net N-acetyl-D-phenylglycine has been identified as an effective resolving agent for this purpose. researchgate.net This method is advantageous because D-phenylglycine is less expensive than D-phenylalanine, and the resolving agent can be readily recovered and reused. researchgate.net The process involves the formation of a diastereomeric salt with L-phenylalanine methyl ester, which allows for the separation of the D-enantiomer with high optical purity (98.1%) and a high yield (81.2%). researchgate.net The recovery of the resolving agent is achieved by dissolving the crystalline salt in water, acidifying the mixture with hydrochloric acid, and filtering the recycled N-acetyl-D-phenylglycine. researchgate.net

The use of immobilized enzymes in continuous flow systems represents a significant advancement in the green synthesis of phenylalanine derivatives. frontiersin.org Phenylalanine ammonia lyases (PALs) can be used for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.org By immobilizing the enzyme on a solid support, the catalyst can be easily separated from the reaction mixture and reused over extended periods, which significantly enhances catalyst productivity and reduces waste. frontiersin.org This continuous flow process allows for shorter reaction times and excellent conversion rates. frontiersin.org

Furthermore, modifications to traditional esterification methods have been developed to be more environmentally friendly. A convenient, one-pot synthesis involves the reaction of D-phenylalanine with methanol in the presence of trimethylchlorosilane at room temperature. researchgate.net This method offers mild reaction conditions and avoids the use of more hazardous reagents like thionyl chloride or strong acids that require heating, leading to good to excellent yields of the corresponding amino acid methyl ester hydrochloride. researchgate.netrsc.org

Table 1: Comparison of Green Synthesis Methodologies for D-Phenylalanine Methyl Ester Derivatives

| Methodology | Key Reagent/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Resolution | Proteolytic Enzyme (Serine Proteinase) | Aqueous Medium | High selectivity, mild reaction conditions (pH 5-10, 10-60°C), environmentally benign. | google.com |

| Chemical Resolution | N-acetyl-D-phenylglycine | Water | Non-toxic, recoverable and reusable resolving agent, high optical purity and yield. | researchgate.net |

| Immobilized Enzyme in Flow | Phenylalanine Ammonia Lyase (PAL) | Aqueous Buffer | Catalyst reusability, enhanced productivity, shorter reaction times, continuous processing. | frontiersin.org |

| Modified Esterification | Trimethylchlorosilane | Methanol | Mild room temperature conditions, convenient one-pot procedure, avoids harsh reagents. | researchgate.net |

Table 2: Research Findings on a Green Chemical Resolution Method

| Parameter | Finding | Reference |

|---|---|---|

| Resolving Agent | N-acetyl-D-phenylglycine | researchgate.net |

| Target Enantiomer | D-phenylalanine methyl ester | researchgate.net |

| Optical Purity Achieved | 98.1% | researchgate.net |

| Yield | 81.2% | researchgate.net |

| Resolving Agent Recovery | 71.1% | researchgate.net |

Applications in Advanced Organic Synthesis

D-Phenylalanine Methyl Ester Hydrochloride as a Chiral Building Block

The well-defined stereochemistry of D-phenylalanine methyl ester hydrochloride makes it an invaluable starting material for the synthesis of enantiomerically pure compounds. Its ability to introduce a specific stereocenter is a cornerstone of many asymmetric synthetic strategies.

Precursor in the Synthesis of Enantiomerically Pure Compounds

D-Phenylalanine methyl ester hydrochloride serves as a readily available and cost-effective precursor for a variety of chiral molecules. One notable application is in the synthesis of chiral tetramic acids, a class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and antibiotic properties. nih.gov The synthesis of (S)-5-benzylpyrrolidine-2,4-dione, a chiral tetramic acid, exemplifies this application. The process, known as the Lacey-Dieckmann cyclization, utilizes D-phenylalanine methyl ester hydrochloride as the starting material to establish the critical C5 stereocenter in the tetramic acid core. nih.gov

The synthesis involves the acylation of D-phenylalanine methyl ester hydrochloride with methyl malonyl chloride, followed by a base-catalyzed intramolecular cyclization. This method allows for the preparation of enantioenriched tetramic acids, as the chirality of the starting amino acid ester is effectively transferred to the final product. nih.gov

Table 1: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1. Acylation | L-Phenylalanine methyl ester hydrochloride, Methyl malonyl chloride | Sodium bicarbonate, Methylene chloride, Water, 0-23 °C | (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | 99 | >99 |

| 2. Cyclization | (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | Sodium methoxide, Methanol (B129727), 65 °C | (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | 96 | ~65-70 |

| 3. Decarboxylation | (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | Trifluoroacetic acid, 23 °C | (5S)-5-Benzylpyrrolidine-2,4-dione | 99 | >99 (after recrystallization) |

This table is based on a procedure for the L-enantiomer but is illustrative of the process for the D-enantiomer. nih.gov

Role in Asymmetric Synthetic Strategies

Beyond being a simple precursor, D-phenylalanine methyl ester hydrochloride plays a significant role in directing the stereochemical outcome of reactions in asymmetric synthesis. It can be incorporated into a molecule to act as a chiral auxiliary, a temporary functional group that controls the stereoselectivity of a reaction before being removed.

For instance, derivatives of D-phenylalanine methyl ester hydrochloride can be used in asymmetric alkylation reactions. The chiral center of the phenylalanine moiety can influence the approach of electrophiles, leading to the preferential formation of one diastereomer over the other. This strategy is particularly useful in the synthesis of non-natural amino acids with specific stereochemistry. For example, the asymmetric alkylation of glycine (B1666218) Schiff bases can be catalyzed by chiral phase-transfer catalysts to produce a variety of unnatural α-amino acid derivatives in high yields and enantioselectivity. nih.gov While this example doesn't directly use D-phenylalanine methyl ester hydrochloride as the substrate, it illustrates the principle of using chiral amino acid derivatives to control stereochemistry.

Integration into Peptide Synthesis Methodologies

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their biological activity and stability. D-Phenylalanine, with its bulky aromatic side chain, can significantly influence the conformation and proteolytic resistance of peptides, making D-phenylalanine methyl ester hydrochloride a key component in the synthesis of peptide-based therapeutics.

Synthesis of Complex Peptides with Defined Biological Activities

D-Phenylalanine methyl ester hydrochloride is a common building block in the solution-phase and solid-phase synthesis of peptides. The presence of D-phenylalanine can impart unique structural constraints on the peptide backbone, leading to specific secondary structures that are crucial for biological recognition and activity.

An example of this is the de novo design of short, nonhemolytic, and potent antimicrobial peptides. The incorporation of α,β-dihydrophenylalanine (ΔPhe), which can be derived from phenylalanine, has been shown to constrain peptides in a helical conformation and enhance their resistance to enzymatic degradation. nih.gov A study on a prototype undecapeptide, VS1, and its analogs demonstrated that the presence of such unnatural amino acids contributes to high antimicrobial activity, insignificant hemolysis, and proteolytic resistance, highlighting the importance of these building blocks in designing new antibiotic candidates. nih.gov

Design of Peptide-Based Drug Candidates

The inclusion of D-phenylalanine is a key strategy in the design of peptide-based drug candidates to improve their pharmacokinetic properties. Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body. Replacing an L-amino acid with its D-enantiomer can render the peptide bond resistant to cleavage, thereby increasing the peptide's half-life and therapeutic efficacy. mdpi.com

For instance, in the development of cyclic pentapeptides targeting integrin receptors, which are involved in processes like angiogenesis and tumor metastasis, the incorporation of a D-amino acid is crucial for achieving the desired bioactive conformation. mdpi.com The D-amino acid often occupies a key position in the peptide's turn structure, which is essential for high-affinity binding to the receptor. While specific examples directly starting from D-phenylalanine methyl ester hydrochloride are proprietary, the principle is widely applied in medicinal chemistry.

Utilization in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

D-Phenylalanine methyl ester hydrochloride serves as a versatile starting material for the synthesis of a diverse range of bioactive molecules and key pharmaceutical intermediates. Its chiral nature is often exploited to create stereochemically defined drugs with improved efficacy and reduced side effects.

This compound has been utilized in the synthesis of various classes of therapeutic agents, including:

Antiviral Agents: Phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid (CA) protein, a promising target for antiviral drug development. nih.gov By modifying the phenylalanine scaffold, researchers have developed potent inhibitors that bind to the CA protein and disrupt the viral life cycle. nih.gov

Anticancer Agents: The quinoxaline scaffold is present in many compounds with anticancer activity. D-phenylalanine methyl ester has been incorporated into quinoxaline derivatives, which have shown promising anticancer activity with low micromolar IC50 values against cell lines such as HCT-116 and MCF-7. nih.gov

Antidiabetic Agents: D-phenylalanine is a known component of some antidiabetic drugs. chimia.ch Its derivatives are explored for their potential to modulate blood glucose levels.

The following table provides examples of bioactive molecules and pharmaceutical intermediates synthesized from D-phenylalanine or its derivatives, illustrating the broad applicability of this chiral building block.

Table 2: Examples of Bioactive Molecules Derived from D-Phenylalanine

| Compound Class | Specific Example/Target | Therapeutic Area | Reference |

| HIV-1 Capsid Inhibitors | Phenylalanine derivatives | Antiviral (HIV) | nih.gov |

| Quinoxaline Derivatives | Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | Anticancer | nih.gov |

| Thiazolidinedione Derivatives | Thiazolidinedione-based compounds | Antidiabetic | nih.gov |

| Tetramic Acids | Tenuazonic acid and analogs | Antitumor, Antiviral, Antibiotic | nih.gov |

Derivatization for Novel Chemical Entities

The primary amine and methyl ester groups of D-phenylalanine methyl ester hydrochloride are readily modified, allowing for its conversion into a wide range of novel derivatives for specialized applications in peptide chemistry, asymmetric synthesis, and materials science.

The introduction of a chiral auxiliary is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The amine group of D-phenylalanine methyl ester can be derivatized with a chiral protecting group, such as N-menthyloxycarbonyl, derived from menthol.

This transformation is typically achieved by reacting D-phenylalanine methyl ester hydrochloride with a menthyl chloroformate, such as (-)-menthyl chloroformate, in the presence of a base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. The resulting N-menthyloxycarbonyl derivative links the inherent chirality of the phenylalanine moiety with the chirality of the menthyl group, creating a diastereomeric compound that can be used to direct subsequent stereoselective transformations or to facilitate separation of enantiomers.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| D-Phenylalanine methyl ester HCl | (-)-Menthyl chloroformate | Triethylamine | Dichloromethane | N-((-)-Menthyloxycarbonyl)-D-phenylalanine methyl ester |

Beyond simple protection, the chemical reactivity of D-phenylalanine methyl ester hydrochloride allows for extensive modification to generate diverse amino acid derivatives. These modifications are crucial for its application in peptide synthesis and the development of novel molecular probes.

A primary application is in peptide synthesis , where it can act as the C-terminal residue. sigmaaldrich.comsigmaaldrich.com The ester group protects the carboxylic acid while the amine is available for coupling with an N-protected amino acid using standard coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). mdpi.com

Another common modification is N-acylation with various acyl chlorides or carboxylic acids to introduce new functional groups. For instance, the reaction of D-phenylalanine with 2-thiophenecarbonyl chloride yields Nα-thiophenoyl-D-phenylalanine, which can be further coupled to other amines. researchgate.net This strategy is used to build complex molecules with potential therapeutic applications.

The versatility of D-phenylalanine methyl ester as a synthetic intermediate is summarized in the following table.

| Modification Type | Reagents | Resulting Derivative Class |

| N-Acylation | Acyl Chlorides (e.g., 2-thiophenecarbonyl chloride), Base | N-Acyl-D-phenylalanine esters |

| Peptide Coupling | N-Protected Amino Acid, Coupling Agent (e.g., TBTU, PyBOP®), Base | Dipeptide esters |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-D-phenylalanine esters |

These derivatization strategies highlight the compound's role as a foundational element for creating a vast library of modified amino acids and peptides.

Biochemical and Biological Research Applications

Investigation of Enzyme Interactions and Kinetics

The specific three-dimensional structure of D-phenylalanine methyl ester hydrochloride makes it a critical compound for investigating the stereospecificity and mechanisms of enzymes, particularly hydrolases like proteases.

D-Phenylalanine methyl ester hydrochloride and its derivatives are utilized as substrates in enzyme assays to elucidate the kinetics and mechanisms of enzymatic reactions. A key area of study is the stereospecificity of enzymes—their ability to preferentially bind to and act upon one enantiomer over another. For example, the serine protease α-chymotrypsin, which typically hydrolyzes peptide bonds adjacent to aromatic amino acids like L-phenylalanine, has been studied using D-phenylalanine derivatives.

Research has demonstrated that α-chymotrypsin-catalyzed reactions proceed with relative, rather than absolute, stereospecificity acs.org. While the enzyme shows a strong preference for L-isomers, it can also catalyze the hydrolysis of D-isomers, albeit at a much slower rate. In a classic study, the kinetics of α-chymotrypsin-catalyzed hydrolysis of N-formyl-D-phenylalanine methyl ester were determined and compared to the L-isomer. The data revealed significant differences in both the Michaelis constant (Km), which reflects substrate binding affinity, and the catalytic rate constant (kcat) acs.org. Such studies are fundamental to understanding the geometry of enzyme active sites and the energetic principles governing substrate recognition and catalysis.

| Substrate | Enzyme | Km (M) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-Formyl-L-phenylalanine methyl ester | α-Chymotrypsin | 5.0 x 10-3 | 43.0 | 8.6 x 103 |

| N-Formyl-D-phenylalanine methyl ester | α-Chymotrypsin | 1.8 x 10-2 | 0.025 | 1.4 |

This table presents kinetic data for the α-chymotrypsin-catalyzed hydrolysis of the L- and D-isomers of N-formyl-phenylalanine methyl ester, illustrating the enzyme's enantioselectivity. Data sourced from Hein & Niemann (1962) acs.org.

In the field of biocatalysis, where enzymes are used as catalysts for chemical synthesis, D-phenylalanine methyl ester hydrochloride is instrumental in developing and characterizing enantioselective processes. The differential reactivity of enzymes towards D- and L-enantiomers allows for the kinetic resolution of racemic mixtures—a process where one enantiomer reacts away, leaving the other behind.

For instance, a process for the resolution of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester utilizes a proteolytic enzyme that selectively hydrolyzes the L-isomer to N-acetyl-L-phenylalanine. The unreacted N-acetyl-D-phenylalanine methyl ester can then be separated, providing an efficient route to the optically pure D-isomer derivative. This method highlights how the D-ester's resistance to hydrolysis by specific enzymes is exploited to achieve high enantiomeric purity researchgate.net. This principle is crucial in pharmaceutical manufacturing, where often only one enantiomer of a chiral drug provides the therapeutic effect while the other may be inactive or cause adverse effects.

Exploration of Protein Functions and Interactions

The incorporation of D-amino acids into peptides or their use as free ligands allows researchers to investigate protein structure, function, and interactions. The D-configuration can impart unique properties, such as resistance to proteolysis and altered binding affinities.

Studies have shown that introducing a D-phenylalanine residue into peptide hormones can significantly enhance their binding affinity for their target receptors. For example, when D-Phe was incorporated into analogs of gonadotropin-releasing hormone (GnRH), the resulting peptides exhibited improved binding affinity for the GnRH receptor compared to the parent peptide lacking the D-amino acid nih.gov. This enhancement is attributed to conformational changes induced by the D-amino acid that favor a more stable interaction with the receptor's binding pocket.

Furthermore, free D-phenylalanine has been shown to act as an allosteric activator for the enzyme phenylalanine hydroxylase. This activation is consistent with a model where D-phenylalanine binding promotes the dimerization of the enzyme's regulatory domains, a key step in its activation mechanism researchgate.net. D-phenylalanine has also been found to modulate the self-assembly and aggregation of L-phenylalanine. It can arrest the formation of fibrous amyloid-like structures by L-phenylalanine, instead promoting the formation of non-propagating flakes. This finding has potential therapeutic implications for conditions like phenylketonuria, where high levels of L-phenylalanine can be toxic nih.gov.

Research into Metabolic Pathways and Regulation

D-Phenylalanine methyl ester hydrochloride serves as a useful probe for studying amino acid metabolism and transport. While its L-isomer is a common dietary amino acid, the metabolic fate of the D-isomer is distinct. It is generally assumed that the ester group is rapidly hydrolyzed in vivo by esterases, releasing D-phenylalanine and methanol (B129727).

Studies in animal models have investigated the metabolism of D-phenylalanine. When administered to rats, D-phenylalanine was found to increase the concentration of phenylalanine in the brain, but it did not significantly affect the levels of brain monoamines such as catecholamines or serotonin researchgate.net. It was also confirmed that D-phenylalanine is not converted into β-phenylethylamine in vivo researchgate.net. Research on the related L-phenylalanine methyl ester has shown that it is hydrolyzed to its constituent amino acid and methanol by the gut before entering the portal circulation, suggesting a similar metabolic pathway for the D-isomer researchgate.net. These studies are crucial for understanding the bioavailability and potential physiological effects of D-amino acid derivatives.

Studies on Cellular Processes and Biological Activity

The compound is used to explore various cellular processes, including nutrient sensing, signal transduction, and membrane transport. The L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across cell membranes, has been shown to accept D-phenylalanine as a substrate, indicating a pathway for its cellular entry acs.org.

Research has demonstrated that both L- and D-phenylalanine can stimulate the extracellular calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in sensing amino acids researchgate.net. Activation of CaSR by D-phenylalanine in enteroendocrine cells leads to an increase in intracellular calcium concentrations, which can trigger the secretion of hormones like cholecystokinin (CCK) researchgate.net. This highlights a specific signaling pathway through which D-amino acids can exert physiological effects. While other cellular signaling pathways, such as the mTOR pathway involved in protein synthesis and the insulin signaling pathway, are known to be regulated by L-phenylalanine, the specific influence of D-phenylalanine on these pathways remains an active area of investigation nih.govmdpi.comnih.gov.

Research into Biological Activity Analogs, Including Anti-Proliferative Effects

D-Phenylalanine methyl ester hydrochloride is a key building block in the synthesis of peptide analogs with therapeutic potential. The inclusion of D-phenylalanine can increase the metabolic stability of peptides by making them resistant to degradation by proteases, thereby extending their half-life and enhancing their biological activity.

A prominent example is in the development of somatostatin analogs with anti-proliferative activity. BIM-23052, a linear peptide analog of somatostatin containing a D-phenylalanine residue (D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂), has shown significant GH-inhibitory activity biosynth.com. Further research into analogs of this peptide, where other residues were substituted, demonstrated potent anti-proliferative effects against various cancer cell lines. The data indicated that specific analogs exhibited strong activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231 biosynth.com. The anti-proliferative activity of these D-Phe-containing peptides makes them promising candidates for the development of new anticancer agents.

| Compound | Cell Line | Anti-proliferative Activity (IC50 in µM) |

| BIM-23052 Analog (D6) | MCF-10A (Normal) | 134.4 |

| MCF-7 (Cancer) | 129.5 | |

| MDA-MB-231 (Cancer) | 179.3 | |

| BIM-23052 Analog (DD8) | MCF-10A (Normal) | 126.9 |

| MCF-7 (Cancer) | 122.9 | |

| MDA-MB-231 (Cancer) | 165.2 |

This table shows the concentration of two D-Phe containing peptide analogs that inhibits cell proliferation by 50% (IC50) after 72 hours of incubation. Data sourced from Georgieva et al. (2020) biosynth.com.

Neuropharmacological Research Contexts

Research in Pharmaceutical Development for Neurological Disorders

D-Phenylalanine methyl ester hydrochloride is a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.comguidechem.com Its structural framework is utilized as a building block in the synthesis of a variety of compounds, including analgesics and antidepressants. chemimpex.comguidechem.com The stability and solubility of D-Phenylalanine methyl ester hydrochloride make it an advantageous precursor in the creation of more complex, therapeutically active molecules. chemimpex.com

One of the notable applications of this compound is in the synthesis of Nateglinide, an antidiabetic drug. innospk.com Furthermore, its derivatives have been explored for their potential neuroprotective actions. For instance, halogenated derivatives of L-phenylalanine have shown promise in protecting the brain during conditions characterized by the overactivation of glutamate (B1630785) receptors, such as in brain ischemia. nih.gov The synthesis of various amino acid methyl ester hydrochlorides, including that of phenylalanine, is a well-established process, often utilizing reagents like trimethylchlorosilane in methanol (B129727) to achieve high yields. nih.gov This accessibility facilitates its use in broad-based pharmaceutical research and development.

Studies on Neurotransmitter Activity and Regulation

Research into the effects of D-phenylalanine and its derivatives on neurotransmitter systems is a key area of investigation. D-phenylalanine is known to be a precursor to phenylethylamine, a trace amine that may play a role in mood regulation. The body can also use phenylalanine to produce tyrosine, which is a precursor to the catecholamine neurotransmitters dopamine, epinephrine, and norepinephrine, all of which are crucial for mood and stress responses. nih.gov

Studies have leveraged D-Phenylalanine methyl ester hydrochloride to explore neurotransmitter activity, which is valuable for understanding conditions like depression and anxiety. chemimpex.com While direct studies on the methyl ester's effect on neurotransmitters are limited, research on D-phenylalanine indicates a potential to influence endogenous opioid pathways through the inhibition of enkephalin-degrading enzymes. psu.edu This, in turn, can modulate the activity of neurotransmitter systems involved in pain and mood.

Investigation into Pain Management Mechanisms

The primary mechanism through which D-phenylalanine is investigated for pain management is its role as an inhibitor of enkephalinases, the enzymes responsible for breaking down enkephalins. psu.edusigmaaldrich.com Enkephalins are endogenous opioid peptides that play a significant role in the body's natural pain-relief system. By inhibiting their degradation, D-phenylalanine is thought to increase the levels and prolong the action of these natural analgesics. innospk.com This has led to the proposal that enkephalinase inhibitors could be effective in managing chronic pain. innospk.com

D-Phenylalanine methyl ester hydrochloride is utilized in the development of analgesics, capitalizing on the potential pain-relieving effects associated with its parent compound. chemimpex.comguidechem.com While some studies on D-phenylalanine have shown promise in producing naloxone-reversible analgesia, others have yielded less conclusive results, suggesting that its pharmacological activity may not be solely related to the endogenous opiate system. psu.edu

Table 1: Research Findings on D-Phenylalanine and its Derivatives in Pain Management

| Compound/Derivative | Research Focus | Key Findings |

|---|---|---|

| D-Phenylalanine | Enkephalinase Inhibition | Shown to inhibit the degradation of enkephalins, potentially increasing endogenous pain relief. innospk.compsu.edu |

| D-Phenylalanine | Analgesic Effects | Produced naloxone-reversible analgesia in some animal models. psu.edu |

| D-Phenylalanine Derivatives | Morphine Withdrawal | Attenuated naloxone-precipitated morphine withdrawal syndrome in mice. psu.edu |

Exploration of Mood Enhancement Pathways and Antidepressant Research

The potential antidepressant properties of D-phenylalanine and its derivatives are an active area of research. guidechem.cominnospk.com This is linked to the hypothesis that D-phenylalanine may help in conditions considered "endorphin deficiency diseases," such as depression. innospk.com By inhibiting enkephalinase, D-phenylalanine may increase endorphin levels, leading to mood enhancement. innospk.comsigmaaldrich.com

D-Phenylalanine methyl ester hydrochloride is specifically used in the synthesis of potential antidepressant compounds. chemimpex.comguidechem.com The rationale for this is connected to the role of phenylalanine as a precursor to dopamine, a neurotransmitter that controls pleasure and is often implicated in depression. nih.gov The synthesis of novel antidepressant molecules is a significant field in medicinal chemistry, with various metal-catalyzed reactions being developed to create key structural motifs found in antidepressant drugs. rsc.org

Research on Blood-Brain Barrier Permeability of Amino Acid Derivatives

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. D-Phenylalanine methyl ester hydrochloride's relevance in neuropharmacology is enhanced by its potential to cross this barrier. chemimpex.cominnospk.com While direct studies on the permeability of the methyl ester hydrochloride are not extensively detailed, research on related compounds provides insights.

Studies on L-phenylalanine transport have shown that it crosses the BBB via a saturable, sodium-independent mechanism. tcichemicals.com D-phenylalanine has been found to be a competitive inhibitor of L-phenylalanine transport across the BBB. tcichemicals.com This indicates that D-phenylalanine itself can interact with the transport mechanisms of the BBB. The use of amino acid derivatives, including methyl esters, as "shuttles" to deliver drugs across the BBB is an area of interest. For instance, N-methyl phenylalanine-rich peptides have been investigated as potential BBB shuttles. thermofisher.com The esterification of amino acids, such as in D-Phenylalanine methyl ester hydrochloride, can alter their physicochemical properties, which may influence their ability to permeate the BBB.

Chiral Purity and Stereoselective Methodologies in Research

Methodologies for Assessing Enantiomeric Excess

The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical parameter for D-phenylalanine methyl ester hydrochloride. A variety of analytical techniques are employed to accurately quantify the ratio of D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving the enantiomers of phenylalanine methyl ester. sigmaaldrich.comresearchgate.net CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Several types of CSPs have proven effective:

Cyclofructan-based CSPs : Derivatized cyclofructans, such as the LARIHC™ CF6-P phase, show high enantioselectivity for primary amines like phenylalanine methyl ester, often achieving baseline separation. sigmaaldrich.com

Cyclodextrin-based CSPs : These are used to achieve chiral resolution, often after derivatizing the amino acid ester with a fluorescent tag like o-phthalaldehyde (B127526) (OPA). rsc.org

Macrocyclic Glycopeptide CSPs : Teicoplanin and ristocetin-based stationary phases are effective in reversed-phase mode for achieving high-resolution separation of phenylalanine enantiomers. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a technique based on supercritical fluid chromatography, offers a rapid and high-resolution alternative to normal-phase HPLC for separating D- and L-phenylalanine methyl esters. lcms.czwaters.comwaters.com This method can provide significantly higher throughput, which is advantageous for high-volume screening. waters.comwaters.com Due to low baseline noise, UPC² also offers high sensitivity, capable of detecting enantiomeric impurities at levels as low as 0.01%. lcms.czwaters.com

Other advanced methods include fluorescence-based assays and mass spectrometry. A fluorescence-based assay can determine the enantiomeric excess of amino acid esters through the dynamic self-assembly of fluorescent diastereomeric complexes. nih.gov Mass spectrometry, when coupled with a chiral selector like β-cyclodextrin in the gas phase, can also be used to determine the enantiomeric excess by measuring the differential rates of guest-exchange reactions. ucdavis.edu

Comparison of Methodologies for Assessing Enantiomeric Excess

| Methodology | Principle of Separation/Detection | Key Advantages | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to different retention times. | Widely applicable, various CSPs available for optimization (e.g., cyclofructan, teicoplanin). sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |

| Ultra-Performance Convergence Chromatography (UPC²) | Supercritical fluid chromatography provides differential partitioning of enantiomers between the stationary and mobile phases. | High throughput (up to 5x faster than HPLC), high resolution, and excellent sensitivity. lcms.czwaters.com | lcms.czwaters.com |

| Fluorescence-Based Assay | Formation of diastereomeric complexes with distinct fluorescence properties. | High sensitivity, suitable for high-throughput screening. nih.gov | nih.gov |

| Mass Spectrometry (with Chiral Selector) | Measures the differential rates of gas-phase reactions of enantiomeric complexes. | Rapid analysis with high detection limits. ucdavis.edu | ucdavis.edu |

Strategies for Chiral Separation and Resolution in Research

When D-phenylalanine methyl ester hydrochloride is synthesized as part of a racemic mixture, several strategies can be employed to isolate the desired D-enantiomer. These resolution techniques are fundamental in preparative chemistry.

Enzymatic Kinetic Resolution is a highly selective method that utilizes enzymes to preferentially react with one enantiomer in a racemic mixture. The enzyme α-chymotrypsin, a serine protease, selectively hydrolyzes the L-isomer of racemic phenylalanine methyl ester. rsc.orgtandfonline.com This leaves the unreacted D-phenylalanine methyl ester, which can then be separated from the hydrolyzed L-phenylalanine. tandfonline.comgoogle.com This biocatalytic approach is valued for its high enantioselectivity under mild reaction conditions. rsc.org

Classical Chemical Resolution involves the formation of diastereomeric salts. A racemic mixture of phenylalanine methyl ester is reacted with a chiral resolving agent, such as an enantiomerically pure acid. rsc.org For example, N-acetyl-D-phenylglycine has been used effectively as a resolving agent, forming an insoluble diastereomeric salt with the L-phenylalanine methyl ester, which precipitates from the solution. researchgate.net This allows the soluble diastereomeric salt containing the D-phenylalanine methyl ester to be isolated. After separation, the resolving agent is removed to yield the enantiomerically pure D-ester. researchgate.net

Crystallization-Induced Asymmetric Transformation (CIAT) is a dynamic resolution technique that combines the selective crystallization of one diastereomeric salt with the in-situ racemization of the undesired enantiomer in the solution phase. ut.ac.irut.ac.ir For instance, the D-ester can be crystallized as a salt with a chiral acid in the presence of an aldehyde, which facilitates the racemization of the L-ester remaining in the solution. This process can theoretically convert the entire racemic mixture into the desired D-enantiomer, overcoming the 50% yield limit of classical resolution. ut.ac.ir

Preparative Chromatography techniques, such as preparative HPLC and high-speed counter-current chromatography (HSCCC), can also be used for the large-scale separation of enantiomers. sigmaaldrich.comrsc.org These methods utilize chiral stationary phases or chiral selectors in the mobile phase to physically separate the D- and L-enantiomers. sigmaaldrich.comrsc.org

Overview of Chiral Resolution Strategies

| Strategy | Mechanism | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction (e.g., hydrolysis) of one enantiomer. | α-chymotrypsin selectively hydrolyzes the L-ester. rsc.orgtandfonline.com | rsc.orgtandfonline.com |

| Classical Chemical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | N-acetyl-D-phenylglycine or (2R,3R)-tartaric acid. researchgate.netut.ac.ir | researchgate.netut.ac.ir |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one diastereomer coupled with in-situ racemization of the other. | Chiral acid (e.g., tartaric acid) and an aldehyde (e.g., salicylaldehyde). ut.ac.ir | ut.ac.ir |

| Preparative Chromatography | Physical separation of enantiomers on a large scale using a chiral environment. | Chiral stationary phases in HPLC or chiral selectors in HSCCC. sigmaaldrich.comrsc.org | sigmaaldrich.comrsc.org |

Development of Chiral Auxiliaries in Synthetic Procedures

In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org D-phenylalanine and its derivatives can themselves be used to create chiral auxiliaries, or they can be synthesized using established auxiliaries.

A prominent class of chiral auxiliaries is the Evans auxiliaries , which are based on oxazolidinones. wikipedia.org These auxiliaries are widely used in stereoselective aldol (B89426) and alkylation reactions. acs.orgyoutube.com For example, an achiral propionyl group attached to an Evans auxiliary derived from (L)-phenylalaninol can be enolized and then reacted with an aldehyde. The bulky substituent on the auxiliary sterically blocks one face of the enolate, forcing the aldehyde to attack from the opposite face, thus creating a new stereocenter with high predictability. acs.orgyoutube.com

Another approach involves asymmetric phase-transfer catalysis . In this method, a catalyst, rather than a stoichiometric auxiliary, creates the chiral environment. Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been successfully used as phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives with high yields and excellent enantioselectivity. nih.gov By choosing between the pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine, either the (R)- or (S)-enantiomer of the product can be selectively synthesized. nih.gov

The synthesis of Evans' chiral auxiliaries themselves can start from amino acids. For instance, L-phenylalanine ethyl ester hydrochloride can be converted in a few steps to the corresponding oxazolidinone auxiliary. nih.gov

Impact of Chiral Purity on Research Outcomes

The chiral purity of D-phenylalanine methyl ester hydrochloride is of utmost importance, as the presence of the L-enantiomer can have profound consequences in various research applications, especially in medicinal chemistry and peptide synthesis. researchgate.netnih.gov

In drug design and development , the three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. patsnap.comnih.gov Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect (the eutomer), while the other enantiomer (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. wikipedia.orgresearchgate.net Therefore, using enantiomerically pure D-phenylalanine methyl ester as a building block is essential for synthesizing drugs with improved potency, higher selectivity, and a better safety profile. patsnap.com

The impact is particularly significant in peptide synthesis . Peptides and proteins derive their specific biological functions from their well-defined three-dimensional structures, which are dictated by the sequence and stereochemistry of their constituent amino acids. researchgate.netfrontiersin.org The incorporation of an incorrect enantiomer (e.g., D-phenylalanine in a sequence designed to contain only L-amino acids, or vice versa) can disrupt the secondary structures (α-helices and β-sheets) that are critical for biological activity. researchgate.net Such stereochemical impurities can lead to peptides with reduced or altered function, or that are immunogenic. researchgate.netnih.gov Consequently, ensuring the enantiomeric purity of amino acid building blocks like D-phenylalanine methyl ester hydrochloride is a critical quality control step in the synthesis of therapeutic peptides. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Research Techniques

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of D-Phenylalanine methyl ester hydrochloride. Both high-performance liquid chromatography and gas chromatography are employed, often with specialized columns and derivatization methods to achieve effective separation from its enantiomer and other potential impurities.

High-performance liquid chromatography (HPLC) is a primary method for determining the purity and, crucially, the enantiomeric excess of D-Phenylalanine methyl ester hydrochloride. yakhak.org The separation of its enantiomers, D- and L-phenylalanine methyl ester, is a significant challenge addressed by chiral HPLC methods. yakhak.org

The use of Chiral Stationary Phases (CSPs) is fundamental to this process. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of α-amino acid esters. yakhak.org Another class of CSPs, based on cyclofructans, also demonstrates strong enantioselectivity for primary amines like amino acid esters. sigmaaldrich.com For instance, the LARIHC CF6-P, an alkyl-derivatized cyclofructan 6 CSP, can achieve baseline separation of phenylalanine methyl ester enantiomers. sigmaaldrich.com The efficiency of these separations is influenced by the specific CSP, the mobile phase composition, and temperature. yakhak.orgnih.gov Commercial specifications for D-Phenylalanine methyl ester hydrochloride often cite a purity of greater than 97.5% or 98.0% as determined by HPLC. thermofisher.comtcichemicals.com

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Column Temperature | Detection | Reference |

|---|---|---|---|---|---|

| LARIHC CF6-P (cyclofructan-based) | Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) | 1 mL/min | 20 °C | UV, 254 nm | sigmaaldrich.com |

| Chiralpak IA / Chiralpak AD-H (polysaccharide-based) | Isocratic, 10-30% 2-propanol in hexane | 1 mL/min | Room Temperature | UV, 310 nm | yakhak.org |

Gas chromatography (GC) is another powerful technique for the analysis of amino acids and their derivatives, though it typically requires a derivatization step to increase the analyte's volatility. sigmaaldrich.com The polar nature of D-Phenylalanine methyl ester hydrochloride, stemming from its amine and ester functional groups, necessitates conversion into a less polar, more volatile form prior to GC analysis. sigmaaldrich.com

Common derivatization involves silylation or acylation. sigmaaldrich.comnih.gov For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves creating N-trifluoroacetyl methyl esters, which have been successfully used for the quantitative analysis of phenylalanine in plasma by GC coupled with mass spectrometry (GC-MS). nih.gov The choice of derivatization agent and the GC conditions, including the column and temperature program, must be optimized to achieve good chromatographic behavior and resolution. sigmaaldrich.com

| Derivatization Approach | Derivative Formed | GC Column Type | Reference |

|---|---|---|---|

| Silylation with MTBSTFA | tert-butyl dimethylsilyl (TBDMS) derivative | SLB™-5ms (short, narrow bore) | sigmaaldrich.com |

| Acylation/Esterification | N-trifluoroacetyl methyl ester | Not specified | nih.gov |

Spectroscopic Characterization in Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of D-Phenylalanine methyl ester hydrochloride. NMR provides detailed structural information and is a primary method for quantification, while IR and UV-Visible spectroscopy are valuable for functional group identification and reaction monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for both structural elucidation and quantitative analysis (qNMR) of D-Phenylalanine methyl ester hydrochloride. orgsyn.orgresearchgate.net The ¹H NMR spectrum provides precise information on the number and connectivity of protons in the molecule, while the ¹³C NMR spectrum identifies the different carbon environments. rsc.orgsteelyardanalytics.com The chemical shifts for the D-enantiomer are identical to its L-counterpart. rsc.orgchemicalbook.com

For quantitative purposes, an internal standard of known purity, such as 1,3,5-trimethoxybenzene, is added to the sample in a precise amount. orgsyn.org The integral of the analyte's signals is compared to the integral of the standard's signal, allowing for accurate purity determination. orgsyn.orgresearchgate.net This method has been used to confirm the purity of synthesized batches of related compounds, demonstrating purities of >99%. orgsyn.org Furthermore, specialized NMR techniques can be used for chiral analysis. For instance, derivatization with agents like 5-fluoro-2-formylphenylboronic acid and (S)-BINOL allows for the determination of enantiomeric purity using ¹⁹F NMR. nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | NH₃⁺ | ~8.88 | DMSO-d₆ | chemicalbook.com |

| ¹H | Aromatic-CH | ~7.26 - 7.34 | DMSO-d₆ | chemicalbook.com |

| ¹H | α-CH | ~4.22 | DMSO-d₆ | chemicalbook.com |

| ¹H | OCH₃ | ~3.64 | DMSO-d₆ | chemicalbook.com |

| ¹H | β-CH₂ | ~3.13 - 3.25 | DMSO-d₆ | chemicalbook.com |

| ¹³C | C=O (Ester) | ~170.1 | D₂O | rsc.org |

| ¹³C | Aromatic-C (quaternary) | ~133.7 | D₂O | rsc.org |

| ¹³C | Aromatic-CH | ~128.2 - 129.4 | D₂O | rsc.org |

| ¹³C | α-CH | ~54.1 | D₂O | rsc.org |

| ¹³C | OCH₃ | ~53.6 | D₂O | rsc.org |

| ¹³C | β-CH₂ | ~35.6 | D₂O | rsc.org |

Infrared (IR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups in D-Phenylalanine methyl ester hydrochloride. thermofisher.comnih.gov The IR spectrum displays characteristic absorption bands corresponding to the amine hydrochloride, the ester carbonyl group, and the aromatic ring. orgsyn.org Attenuated Total Reflectance (ATR)-FTIR is a common technique used for this analysis. orgsyn.orgnih.gov The conformity of a sample's IR spectrum to a reference standard is a common quality control specification. thermofisher.com

UV-Visible spectroscopy is useful for reaction monitoring, particularly in processes involving the aromatic phenyl group. The phenyl ring exhibits characteristic UV absorbance, which is utilized in HPLC detection (e.g., at 254 nm). sigmaaldrich.com Changes in the UV-Vis spectrum can indicate the consumption of the starting material or the formation of new chromophoric species. For example, in studies of its L-enantiomer, UV-Vis spectroscopy was used to confirm the formation of a complex with iron ions in solution by observing shifts in the absorption spectrum. researchgate.net This principle allows for the monitoring of reactions where the electronic environment of the phenyl ring is altered.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3318 | N-H stretch (amine hydrochloride) | orgsyn.org |

| ~3029 | Aromatic C-H stretch | orgsyn.org |

| ~2953 | Aliphatic C-H stretch | orgsyn.org |

| ~1737 | C=O stretch (ester carbonyl) | orgsyn.org |

| ~1497 | Aromatic C=C stretch | orgsyn.org |

| ~1274, 1169 | C-O stretch (ester) | orgsyn.org |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and structural integrity of D-Phenylalanine methyl ester hydrochloride. It provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint. chemicalbook.com

When coupled with gas chromatography (GC-MS), it allows for the quantitative analysis of the compound and its derivatives. nih.gov Electron ionization (EI) is a common method that generates a characteristic fragmentation pattern. For phenylalanine methyl ester, the mass spectrum shows the molecular ion (M⁺) and key fragments resulting from the cleavage of bonds adjacent to the functional groups. chemicalbook.com Common fragments include the loss of the methoxycarbonyl group and cleavage at the benzylic position. chemicalbook.com Electrospray ionization (ESI) is another soft ionization technique used, often showing the protonated molecule [M+H]⁺. researchgate.net This data is critical for confirming the identity of the compound in a sample and for assessing its purity by detecting any ions that correspond to potential impurities. researchgate.netresearchgate.net

| m/z | Proposed Fragment/Ion (for C₁₀H₁₃NO₂) | Reference |

|---|---|---|

| 179 | [M]⁺ (Molecular Ion) | chemicalbook.com |

| 120 | [M - COOCH₃]⁺ | chemicalbook.com |

| 91 | [C₇H₇]⁺ (Tropylium ion) | chemicalbook.com |

| 88 | [CH(NH₂)COOCH₃]⁺ (Base Peak) | chemicalbook.com |

Electrochemical Studies of Derivative Interactions

The electrochemical investigation of D-phenylalanine methyl ester hydrochloride and its derivatives is a nuanced field, primarily focused on chiral recognition and the development of sensitive detection methods. While extensive research on the direct electrochemical analysis of a wide array of its specific derivatives is not broadly available in the reviewed literature, the foundational principles are well-established through studies on D-phenylalanine and its enantiomeric counterpart. These studies often employ modified electrodes to facilitate selective interactions and generate measurable electrochemical signals.

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are the predominant methods utilized. These techniques are highly sensitive to the interactions occurring at the electrode surface, making them suitable for detecting the subtle differences in the electrochemical behavior of chiral molecules and their derivatives.

A significant area of research involves the use of chiral selectors immobilized on electrode surfaces to achieve enantioselective recognition. These selectors create a chiral environment that interacts differently with the D- and L-enantiomers of phenylalanine and its derivatives, resulting in distinct electrochemical responses. For instance, research has demonstrated that a glassy carbon electrode modified with β-cyclodextrin immobilized on reduced graphene sheets can exhibit superior chiral recognition for L-phenylalanine over D-phenylalanine. nih.gov Similarly, the inherent chirality of gold nanoparticles has been leveraged to create electrochemical sensors that show a stronger current response for D-phenylalanine compared to L-phenylalanine. nih.gov

Molecularly imprinted polymers (MIPs) represent another advanced approach. These polymers are created with template molecules, such as a phenylalanine derivative, to form cavities that are sterically and chemically complementary to the target analyte. An electrode modified with a molecularly imprinted polymer of N-methacryloyl-(L)-phenylalanine has been successfully used for the detection of dopamine, showcasing the potential of such systems for recognizing specific molecular structures. mdpi.com

The interaction of phenylalanine derivatives with metal complexes has also been a subject of electrochemical study. Mixed chelate complexes of Cu(II) and Zn(II) with phenylalanine and alanine (B10760859) have been used as chiral selectors in voltammetric sensors for the enantioselective determination of other chiral compounds like naproxen (B1676952) and propranolol. mdpi.com This indicates the potential for creating sensors where derivatives of D-phenylalanine methyl ester hydrochloride could act as the chiral recognition element.

While detailed electrochemical data on a broad range of specific D-phenylalanine methyl ester hydrochloride derivatives are limited in the available literature, the performance of various electrochemical sensors for phenylalanine provides insight into the expected analytical parameters.

Table 1: Performance of a Prussian Blue Modified Screen-Printed Carbon Electrode for Phenylalanine Detection

| Parameter | Value | Reference |

| Linearity Range | 0.33–14.5 µM | mdpi.com |

| Limit of Detection (LOD) | 1.23 × 10⁻⁸ M | mdpi.com |

| Analytical Recovery | 99.75–100.28% | mdpi.com |

| Relative Standard Deviation | 2.28–3.02% | mdpi.com |

This data pertains to the detection of phenylalanine using a Prussian Blue modified screen-printed carbon electrode (PB-SPCE).

Table 2: Chiral Recognition of Phenylalanine Enantiomers using a Modified Glassy Carbon Electrode

| Enantiomer | Limit of Detection (LOD) | Linearity Range | Reference |

| L-Phenylalanine | 2.7 × 10⁻⁸ mol × L⁻¹ | 0.01–5.0 × 10⁻⁶ mol × L⁻¹ | nih.gov |

| D-Phenylalanine | 5.2 × 10⁻⁸ mol × L⁻¹ | 0.01–5.0 × 10⁻⁶ mol × L⁻¹ | nih.gov |

This data was obtained using a glassy carbon electrode modified with reduced graphene oxide-ferrocene-β-cyclodextrin (rGO-Fc-CD).

Theoretical and Computational Studies

Conformational Analysis and Equilibrium Studies

The three-dimensional structure of D-Phenylalanine methyl ester hydrochloride is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis, a cornerstone of theoretical chemistry, seeks to identify the most stable arrangements of atoms in a molecule and the energy barriers between them.